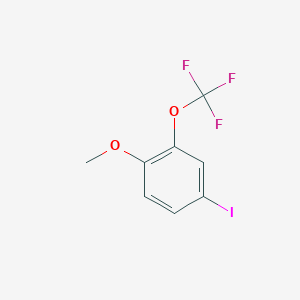
4-Iodo-1-methoxy-2-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1-methoxy-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H6F3IO2 It is a derivative of benzene, where the hydrogen atoms are substituted with iodine, methoxy, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-methoxy-2-(trifluoromethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1-methoxy-2-(trifluoromethoxy)benzene using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetic acid at a controlled temperature to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-methoxy-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction: The methoxy and trifluoromethoxy groups can participate in oxidation and reduction reactions under appropriate conditions, leading to the formation of different functional groups.
Electrophilic Aromatic Substitution:
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in an organic solvent like toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while oxidation and reduction reactions would produce various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
4-Iodo-1-methoxy-2-(trifluoromethoxy)benzene has several applications in scientific research:
Biology: The compound’s derivatives may be studied for their biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which 4-Iodo-1-methoxy-2-(trifluoromethoxy)benzene exerts its effects depends on the specific application and the chemical reactions it undergoesFor example, in Suzuki-Miyaura coupling, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
1-Iodo-4-(trifluoromethoxy)benzene: Similar structure but lacks the methoxy group.
1-Bromo-4-(trifluoromethoxy)benzene: Bromine instead of iodine, affecting reactivity and reaction conditions.
4-Iodo-2-(trifluoromethoxy)aniline: Contains an amino group instead of a methoxy group, leading to different chemical properties and applications.
Uniqueness
4-Iodo-1-methoxy-2-(trifluoromethoxy)benzene is unique due to the combination of its substituents, which confer specific electronic and steric properties. The presence of both methoxy and trifluoromethoxy groups can influence the compound’s reactivity and interactions, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
647855-20-7 |
|---|---|
Molecular Formula |
C8H6F3IO2 |
Molecular Weight |
318.03 g/mol |
IUPAC Name |
4-iodo-1-methoxy-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H6F3IO2/c1-13-6-3-2-5(12)4-7(6)14-8(9,10)11/h2-4H,1H3 |
InChI Key |
KQGAFAFOWOZSAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)I)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


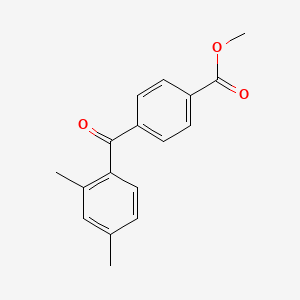
![N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B12599426.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone](/img/structure/B12599427.png)
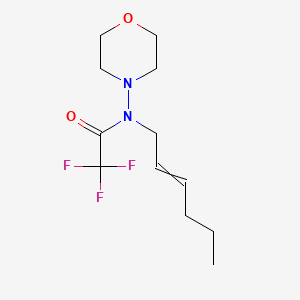
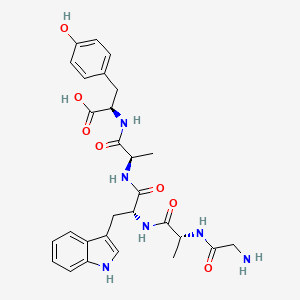
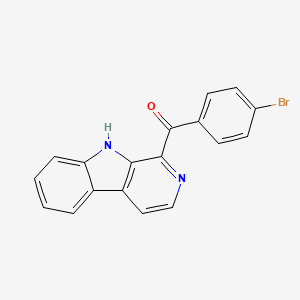
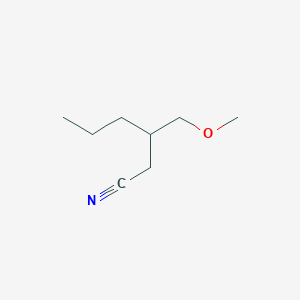
![1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12599474.png)
![4,4'-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline]](/img/structure/B12599479.png)
![5,5'-Bis[2-(4-iodophenyl)ethenyl]-2,2'-bithiophene](/img/structure/B12599481.png)
![N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12599486.png)
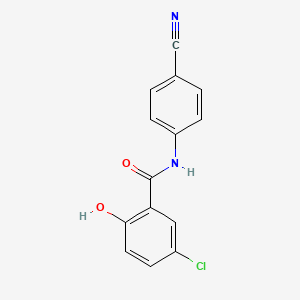
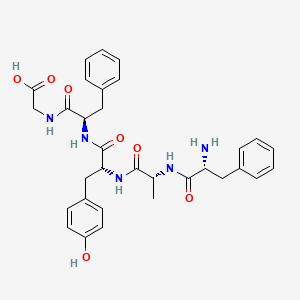
![3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline](/img/structure/B12599512.png)
